BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

JNK inhibitor kinase selectivity MAPK signaling

This compound is a uniquely privileged benzothiophene-based scaffold for JNK2/3-selective kinase inhibitor development. The unadorned acetamide handle enables divergent elaboration into focused libraries without steric interference, unlike bulkier benzamide congeners. With a validated IC50 of 2.30 nM for RNase L activation, it also serves as a high-potency probe for the 2-5A-dependent ribonuclease pathway. Additionally, it is a protected glucagon receptor antagonist template (US7138529B2) demonstrating functional cAMP suppression in cell-based assays. Its minimal-mass core and straightforward coupling chemistry make it irreplaceable for kinase, antiviral, and metabolic disease programs. Purchase high-purity (≥98%) material for reproducible research results.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 20036-97-9
Cat. No. B177588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
CAS20036-97-9
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(S1)CCCC2)C#N
InChIInChI=1S/C11H12N2OS/c1-7(14)13-11-9(6-12)8-4-2-3-5-10(8)15-11/h2-5H2,1H3,(H,13,14)
InChIKeyPMJUHOMXJHGRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS 20036-97-9): Compound Class and Core Attributes


N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a benzothiophene-based heterocyclic compound containing a 3-cyano substituent and a 2-acetamide moiety . It functions as a versatile synthetic intermediate and exhibits a defined kinase inhibition profile, particularly within the c‑Jun N‑terminal kinase (JNK) family [1]. Its molecular architecture enables selective interactions with the ATP-binding site of specific kinases, underpinning its value in medicinal chemistry and pharmacological research [2].

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Why In‑Class Analogs Cannot Be Readily Interchanged


The 3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothiophene scaffold, when N‑substituted with a simple acetamide, yields a compound that cannot be replaced by closely related analogs without altering both synthetic and biological outcomes. Slight modifications—such as replacing the acetamide with bulkier benzamide groups or introducing additional substituents on the tetrahydro ring—profoundly affect kinase binding kinetics and selectivity [1]. Furthermore, the unadorned acetamide version serves as a privileged synthetic handle, enabling divergent elaboration into targeted libraries that more complex congeners cannot match [2]. The following quantitative evidence clarifies exactly where substitution fails.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS 20036-97-9)


JNK2/3 Kinase Inhibition and MAPK Family Selectivity

In a focused series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, the acetamide prototype (R = CH₃) was the foundation for compounds exhibiting dual JNK2/3 inhibition with significant selectivity over JNK1, p38α, and ERK2 [1]. The series demonstrates that the 3-cyano substituent engages in a crucial H‑bond with the hinge region of the ATP‑binding site, a feature maintained in the acetamide [2].

JNK inhibitor kinase selectivity MAPK signaling

RNase L Activation Potency (Antiviral/Immunomodulatory Activity)

The compound directly activates RNase L, a critical mediator of the interferon‑induced antiviral response. Activation is measured by the concentration required to achieve 50% inhibition of protein synthesis in mouse L‑cell extracts [1].

RNase L activator antiviral interferon pathway

Glucagon Receptor Antagonism (Metabolic Disease Indication)

Substituted 3‑cyanothiophene acetamides, of which the target compound is the minimal scaffold, antagonize the glucagon receptor (GLUR) and suppress glucagon‑stimulated cAMP production in cell‑based assays [1]. This class‑level activity is a direct outcome of the cyano‑thiophene‑acetamide architecture.

glucagon receptor antagonist type 2 diabetes cAMP inhibition

Physicochemical Property Profile vs. Rule‑of‑Five Guidelines

The compound's physicochemical parameters fall within Lipinski's Rule‑of‑Five boundaries, indicating favorable oral bioavailability potential relative to more lipophilic benzothiophene analogs [1].

drug-likeness logP physicochemical properties

Recommended Applications for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (20036-97-9) Based on Verified Evidence


Development of Isoform‑Selective JNK2/3 Chemical Probes

Utilize the compound as a minimal‑mass starting scaffold to construct JNK2/3‑selective inhibitors. The cyano‑substituted benzothiophene core delivers a defined hinge‑binding interaction, and the acetamide permits facile diversification into focused libraries for mapping JNK‑dependent signaling pathways [1].

Mechanistic Studies of RNase L‑Mediated Antiviral Immunity

Employ the compound as a high‑potency (IC₅₀ 2.30 nM) activator of RNase L to dissect the 2‑5A‑dependent ribonuclease pathway. Its reproducible activation threshold allows dose‑response characterization in mouse L‑cell extracts and related models of interferon‑driven antiviral defense [2].

Glucagon Receptor Antagonist Scaffold for Metabolic Disease Research

Leverage the compound as a validated glucagon receptor antagonist template. Its 3‑cyano‑thiophene‑acetamide framework is protected intellectual property (US7138529B2) and has demonstrated functional cAMP suppression in cell‑based assays, supporting its use in type 2 diabetes target validation [3].

Synthetic Intermediate for Benzothiophene‑Derived Drug Discovery

Incorporate the compound as a building block for the synthesis of more elaborate heterocyclic systems. The unadorned acetamide handle enables straightforward coupling, alkylation, or acylation reactions, streamlining the preparation of focused libraries for kinase, antiviral, and metabolic disease programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.